molecular formula C12H8FNO B7837857 2-(3-Fluorophenyl)nicotinaldehyde

2-(3-Fluorophenyl)nicotinaldehyde

Cat. No.: B7837857
M. Wt: 201.20 g/mol
InChI Key: KHMKXCIRSSCOMB-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)nicotinaldehyde is a fluorinated nicotinaldehyde derivative characterized by a fluorine atom at the meta position of the phenyl ring attached to the pyridine core.

Properties

IUPAC Name

2-(3-fluorophenyl)pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO/c13-11-5-1-3-9(7-11)12-10(8-15)4-2-6-14-12/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMKXCIRSSCOMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=CC=N2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs of 2-(3-Fluorophenyl)nicotinaldehyde, emphasizing differences in substituent positions, molecular properties, and similarity indices:

Compound Name CAS Number Molecular Formula Fluorophenyl Position Substituent on Pyridine Similarity Index Key Differences vs. Target Compound
6-(3-Fluorophenyl)nicotinaldehyde 898795-81-8 C₁₂H₈FNO Meta (3-position) Aldehyde at position 6 0.92 Pyridine substitution position
5-(4-Fluorophenyl)nicotinaldehyde 381684-96-4 C₁₂H₈FNO Para (4-position) Aldehyde at position 5 0.74 Fluorine position and pyridine substitution
2-(2-Fluorophenyl)-4-methylpyridine 886444-12-8 C₁₂H₁₀FN Ortho (2-position) Methyl at position 4 0.83 Substituent type (methyl vs. aldehyde)
2-Chloro-5-(3-fluorophenyl)nicotinaldehyde 1227584-84-0 C₁₂H₇ClFNO Meta (3-position) Chloro at position 2 N/A Chlorine substitution introduces steric and electronic effects

Key Observations:

Substituent Position: The position of the aldehyde group on the pyridine ring significantly impacts molecular interactions. For example, 6-(3-Fluorophenyl)nicotinaldehyde (similarity 0.92) differs from the target compound only in the aldehyde’s position (6 vs. 2), which may alter hydrogen-bonding capacity and steric accessibility .

Fluorine Position: Moving the fluorine from meta (3-position) to para (4-position) in 5-(4-Fluorophenyl)nicotinaldehyde reduces similarity (0.74), suggesting meta-substitution is critical for maintaining structural and electronic congruence .

~219.2 g/mol for non-chlorinated analogs) .

Impact on Bioavailability and Drug-Likeness

Using Veber’s rules for oral bioavailability (rotatable bonds ≤10, polar surface area ≤140 Ų) , comparisons reveal:

  • Rotatable Bonds: All analogs listed have ≤3 rotatable bonds, suggesting favorable flexibility profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-Fluorophenyl)nicotinaldehyde
Reactant of Route 2
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